N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C27H22N4O4 and its molecular weight is 466.497. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The compounds have been evaluated for their anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The detailed structure–activity relationship study identified some compounds with IC 50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Antioxidant Activity
The synthesized compounds were evaluated for their antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Synthesis of New Derivatives
The compounds have been used as starting materials for the synthesis of new derivatives . For example, [4- (1,3-benzodioxol-5-yl)tetrahydro-2 H -pyran-4-yl]methanamine derivatives containing aryloxypropanol, aminoacetyl, and hetarylsulfanylacetyl substituents have been synthesized .
Biological Activity
Compounds containing a 1,3-benzodioxole moiety were reported to possess sedative, hypotensive, anticonvulsant, antibacterial, antitumor, spasmolytic, and other activities . This broad spectrum of biological activity makes these compounds interesting for further research.
Drug Design
The compounds have been used in drug design . The indole nucleus, a privileged structural motif, is found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities . Large numbers of structurally diverse indole-containing molecules with distinctive mechanisms of action have been synthesized in the pursuit of increasingly more potent anti-tumor agents .
Microtubule-Targeting Agents
Microtubules and their component protein, tubulin is a leading target for anticancer agents . Microtubule-targeting agents cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . Several of these agents are either in clinical trials or already approved for clinical use .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-benzyl-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O4/c1-17-6-5-11-30-24(17)29-25-20(27(30)33)13-21(31(25)15-18-7-3-2-4-8-18)26(32)28-14-19-9-10-22-23(12-19)35-16-34-22/h2-13H,14-16H2,1H3,(H,28,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQLHDOYHMSPGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCC5=CC6=C(C=C5)OCO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide |
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